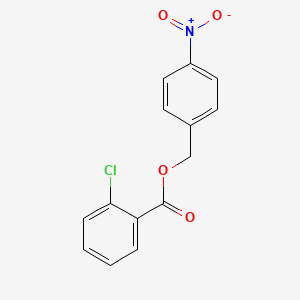

4-nitrobenzyl 2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

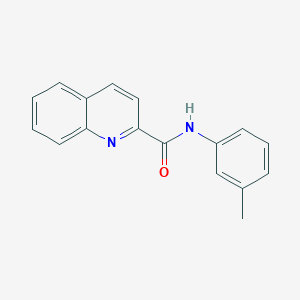

4-Nitrobenzyl 2-chlorobenzoate is a chemical compound of interest in various fields of chemistry due to its reactive functional groups. It is a derivative of benzoic acid, where a nitro group is attached to a benzyl position and a chloro group to the benzoic acid part. This structure makes it a versatile intermediate for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 4-nitrobenzyl-related compounds involves multi-step chemical reactions starting from basic aromatic compounds. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a related compound, involves nucleophilic substitution and cyclization steps starting from phenylenediamine and involves the use of glycolic acid for cyclisation to avoid by-products (Sparke et al., 2010). Although specific synthesis routes for 4-nitrobenzyl 2-chlorobenzoate are not detailed, similar synthetic strategies may be applied.

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrobenzyl 2-chlorobenzoate can be characterized by various spectroscopic techniques. The crystal structures of related compounds demonstrate the arrangements of functional groups and overall molecular geometry. For instance, X-ray diffraction techniques provide detailed insight into the molecular arrangement, demonstrating how nitro, benzyl, and chloro groups influence the molecular structure (E. M. van der Aar et al., 1997).

Chemical Reactions and Properties

4-Nitrobenzyl 2-chlorobenzoate can undergo various chemical reactions due to its active nitro and chloro groups. For example, nitro groups can be involved in reduction reactions transforming them into amino groups, while chloro groups can undergo nucleophilic substitution reactions. These properties allow for further functionalization and application in different chemical syntheses.

Physical Properties Analysis

The physical properties of 4-nitrobenzyl 2-chlorobenzoate, such as melting point, boiling point, and solubility, would depend on the molecular structure. Typically, compounds with nitro and chloro substituents exhibit distinct physical properties due to their polar nature. However, specific data on this compound would require experimental determination or computational modeling for precise values.

Chemical Properties Analysis

The chemical properties of 4-nitrobenzyl 2-chlorobenzoate include its reactivity towards nucleophiles due to the chloro group and its potential as an electrophile due to the nitro group. These groups make the compound reactive in various organic synthesis reactions, such as nucleophilic substitution reactions and reduction reactions. Additionally, the presence of these functional groups can significantly impact the compound's acidity, stability, and reactivity in different chemical environments.

References:

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to 4-nitrobenzyl chloroformate , which is known to be used in peptide synthesis . This suggests that 4-nitrobenzyl 2-chlorobenzoate might also interact with proteins or peptides.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . It’s plausible that 4-nitrobenzyl 2-chlorobenzoate might interact with its targets in a similar manner, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

A study on the biodegradation of 4-chlorobenzoic acid, a structurally similar compound, suggests that it is metabolized via an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .

Pharmacokinetics

Its molecular weight of 277660 Da suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJBIOVKCJPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzyl 2-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)

![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)

![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)

![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)